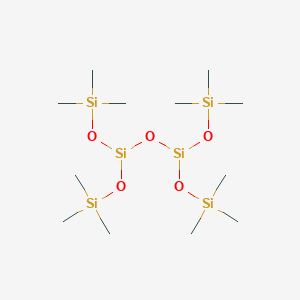
CID 13029953
Description
1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane is a silicon-based compound with the molecular formula C16H46O7Si6. It is part of the tetrasiloxane family, characterized by the presence of silicon-oxygen bonds. This compound is known for its unique structural properties and is widely used in various scientific and industrial applications.
Properties
Molecular Formula |
C12H36O5Si6 |
|---|---|
Molecular Weight |
428.92 g/mol |
InChI |
InChI=1S/C12H36O5Si6/c1-20(2,3)14-18(15-21(4,5)6)13-19(16-22(7,8)9)17-23(10,11)12/h1-12H3 |
InChI Key |
RLYLYYTXBMLBLI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane typically involves the reaction of hexamethyldisiloxane with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bonds. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like chlorosilanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Chlorosilanes, in the presence of a base.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes.
Scientific Research Applications
1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds.
Biology: The compound is used in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in applications such as catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,5,7,7,7-Heptamethyl-3,3-bis(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 3,5-Dibutoxy-1,1,1,7,7,7-hexamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
Uniqueness
1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane is unique due to its high thermal stability and resistance to hydrolysis. These properties make it particularly valuable in applications requiring durable and long-lasting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


